Boc-Phe-ONp
Overview
Description
Boc-Phe-ONp, also known as 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate, is an organic compound with the chemical formula C20H22N2O6 . It is a white to light yellow crystal with good solubility .
Molecular Structure Analysis
The molecular structure of Boc-Phe-ONp consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific conformation of the molecule, which can be influenced by factors such as pH and solvent .
Physical And Chemical Properties Analysis
Boc-Phe-ONp is a white to light yellow crystal . It has a molecular weight of 386.4 g/mol . The compound has good solubility , but the exact solubility parameters (such as solubility in different solvents) are not provided in the sources.
Scientific Research Applications
Brain-on-Chip (BoC) Biotechnology : Brain-on-Chip technology, an intersection of lab-on-chip and cell biology, utilizes three-dimensional brain-like systems coupled with microfluidics to replicate brain structures and functions in vitro. This technology is essential for studying brain activity in health and disease, with potential translational applications in neuroscience research and pharmaceutical development (Forró et al., 2021).
Self-Assembly of Diphenylalanine Motifs : The self-assembly of protected diphenylalanine scaffolds, such as Boc-Phe-Phe-OH, leads to various morphologies like tubular, vesicular, or fibrillar structures. This is crucial in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).
Biosensors-on-Chip (BoC) : BoC systems, integrating biosensor technology with microfluidics, offer improvements in sensitivity, specificity, and automation. They are vital for point-of-care diagnostic applications in cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).
Cyclodepsipeptides and N-Acyl-Diketopiperazines Synthesis : Studies on linear peptide precursors, including Boc-Ser-Phe-Pro-ONp, have led to the formation of cyclic compounds with various structures. This research contributes to understanding the synthesis and structure of cyclic peptides (Zanotti et al., 2009).
D-Stereospecific Endopeptidase Study : Research on Bacillus cereus-derived D-stereospecific endopeptidase, which shows activity towards peptides composed of D-phenylalanine such as Boc-(D-Phe)4, reveals insights into enzyme specificity and potential applications in biotechnology (Asano et al., 1996).
Bill of Experiments Tool (BOE) : The BOE tool is a collaborative environment for reusing scientific experiments, offering a platform for researchers and suppliers of scientific artifacts to identify optimal alternatives for conducting experiments (Cardoso et al., 2002).
Molecularly Imprinted Polymers : Research on the synthesis and chromatographic applications of molecularly imprinted polymers with Boc-l-Phe demonstrates the utility of these materials in analytical chemistry (Ansell & Mosbach, 1997).
Safety And Hazards
Boc-Phe-ONp may cause irritation and sensitization reactions, so contact with skin, eyes, and respiratory tract should be avoided . Appropriate personal protective equipment, such as laboratory gloves, goggles, and face shields, should be worn when handling this compound . It should be handled in a well-ventilated area, and inhalation of its dust or vapors should be avoided .
Relevant Papers
One relevant paper titled “Supramolecular Peptide Nanostructures Regulate Catalytic Efficiency and Selectivity” discusses the use of Boc-Phe-ONp . The paper highlights how subtle molecular-level changes can influence supramolecular nanostructures, and ultimately affect catalytic efficiency .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226326 | |
Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-ONp | |
CAS RN |
7535-56-0 | |
Record name | N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7535-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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